molecular formula C15H27N5O8 B1339093 KGDS

KGDS

Cat. No.: B1339093
M. Wt: 405.40 g/mol
InChI Key: XCGXUKBVSBWLPJ-GUBZILKMSA-N
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Description

H-Lys-Gly-Asp-Ser-OH (CAS 93674-95-4) is a tetrapeptide with the sequence Lys-Gly-Asp-Ser and molecular formula C₁₅H₂₇N₅O₈ (MW 405.41). It is soluble in DMSO and stored at -20°C for research use, with purity exceeding 98% . Its applications include studies in anti-asthmatic activity and mast cell stabilization . The compound’s solubility and stability protocols (e.g., avoiding freeze-thaw cycles, heating to 37°C for dissolution) are critical for experimental reproducibility .

Properties

Molecular Formula

C15H27N5O8

Molecular Weight

405.40 g/mol

IUPAC Name

(3S)-4-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-3-[[2-[[(2S)-2,6-diaminohexanoyl]amino]acetyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C15H27N5O8/c16-4-2-1-3-8(17)13(25)18-6-11(22)19-9(5-12(23)24)14(26)20-10(7-21)15(27)28/h8-10,21H,1-7,16-17H2,(H,18,25)(H,19,22)(H,20,26)(H,23,24)(H,27,28)/t8-,9-,10-/m0/s1

InChI Key

XCGXUKBVSBWLPJ-GUBZILKMSA-N

Isomeric SMILES

C(CCN)C[C@@H](C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)O)N

Canonical SMILES

C(CCN)CC(C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)O)N

sequence

KGDS

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sequence and Structural Modifications

H-Lys-Gly-Asp-Ser-OH
  • Sequence : Lys-Gly-Asp-Ser.
  • Key Features: No post-translational modifications; linear structure.
Fc-Arg(NO₂)-Gly-Asp(OMe)-OMe ()
  • Sequence: Arg(NO₂)-Gly-Asp(OMe).
  • Modifications: Ferrocene (Fc) moiety for redox activity. Nitro (NO₂) and methyl ester (OMe) groups.
  • Function : Binds to bovine serum albumin (BSA) via static quenching (binding constant 1.75 × 10³ L·mol⁻¹ ) .
Coumarin-Ser-Asp-Lys-Pro-OH ()
  • Sequence : Ser-Asp-Lys-Pro.
  • Modifications : Coumarin fluorophore.
  • Function : Fluorescent substrate for angiotensin-converting enzyme (ACE) with kinetic constants similar to physiological substrates (e.g., angiotensin I) .
H-Gly-Arg-Gly-Asp-Ser-Pro-Cys-OH ()
  • Sequence : Gly-Arg-Gly-Asp-Ser-Pro-Cys.
  • Modifications : RGD motif (Arg-Gly-Asp) and cysteine residue.

Functional Comparison

Compound Key Functional Properties Applications
H-Lys-Gly-Asp-Ser-OH Anti-asthmatic activity, mast cell stabilization Therapeutic research, cell signaling studies
Fc-Arg(NO₂)-Gly-Asp(OMe)-OMe BSA interaction (static quenching, binding distance 2.14 nm ) Protein interaction studies, redox-active probes
Coumarin-SDKP-OH ACE substrate (Km 133 µM ), fluorescence-based enzyme assays Enzymatic activity monitoring, drug screening
RGD-containing peptides Integrin binding (e.g., fibronectin, vitronectin) via Arg-Gly-Asp motif Cell adhesion, migration, and cancer research
H-Gly-Asp-OH Simple dipeptide (Gly-Asp) Biochemical building block, solubility studies

Note: The substitution of Arg with Lys in H-Lys-Gly-Asp-Ser-OH likely reduces integrin-binding efficiency compared to canonical RGD peptides, as Arg is critical for integrin recognition .

Physicochemical Properties

Compound Molecular Weight Solubility Storage Conditions Purity
H-Lys-Gly-Asp-Ser-OH 405.41 DMSO -20°C >98%
Fc-Arg(NO₂)-Gly-Asp(OMe)-OMe ~600 (estimated) Organic solvents Not specified Not given
Coumarin-SDKP-OH ~650 (estimated) Aqueous buffers -20°C >95%
H-Gly-Asp-OH 190.15 Water Room temperature >98%

Key Observations :

  • H-Lys-Gly-Asp-Ser-OH requires DMSO for dissolution, unlike water-soluble dipeptides like H-Gly-Asp-OH.
  • Fluorescent derivatives (e.g., Coumarin-SDKP-OH) enable real-time enzymatic assays but require specialized handling .

Research and Commercial Availability

Compound Price (1 mg) Vendor Specifications
H-Lys-Gly-Asp-Ser-OH $53.54–231 Available in 1 mg, 5 mg, and 10 mg batches
H-Ser-Asp-Gly-Arg-Gly-OH Not listed CAS 108608-63-5; molecular weight 490.47
H-Gly-Arg-Gly-Asp-Ser-Pro-Cys-OH Not listed CAS 91575-26-7; requires custom synthesis

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